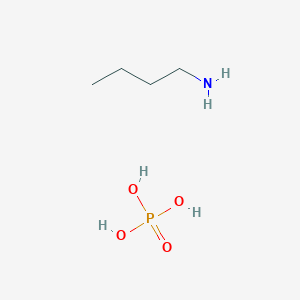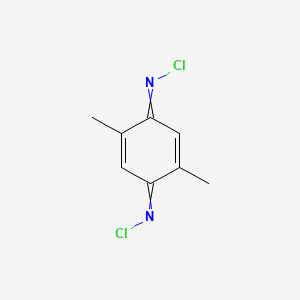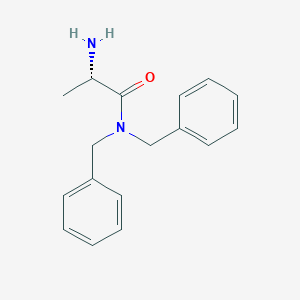![molecular formula C29H20OS B14255690 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- CAS No. 339529-21-4](/img/structure/B14255690.png)
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- is a compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- typically involves the condensation of naphthol derivatives with propargyl alcohols in the presence of catalysts. For instance, one method involves heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach uses ball-milling with catalytic indium(III) chloride, which has been shown to produce naphthopyrans in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: It can oxidize alcohols to aldehydes or ketones.
Reduction: Though less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituents involved but often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart windows and lenses.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action for 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- involves photoinduced ring-opening processes. Upon UV irradiation, the compound converts from a closed form to colored isomers, specifically transoid-cis and transoid-trans forms . This process involves electronic transitions and can be influenced by the presence of specific substituents, which can tune the photochromic properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits similar photochromic properties but lacks the thienyl group, which can affect its reactivity and applications.
3,3-Diphenylbenzo[f]chromene: Another photochromic compound with a different structural framework, leading to variations in its photochromic behavior.
Uniqueness
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- is unique due to the presence of the thienyl group, which can enhance its photochromic properties and expand its range of applications. This structural feature distinguishes it from other naphthopyrans and contributes to its potential in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
339529-21-4 |
|---|---|
Molekularformel |
C29H20OS |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
3,3-diphenyl-8-thiophen-2-ylbenzo[f]chromene |
InChI |
InChI=1S/C29H20OS/c1-3-8-23(9-4-1)29(24-10-5-2-6-11-24)18-17-26-25-15-13-22(28-12-7-19-31-28)20-21(25)14-16-27(26)30-29/h1-20H |
InChI-Schlüssel |
HYJBUOZZCWSGSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C5=CC=CS5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


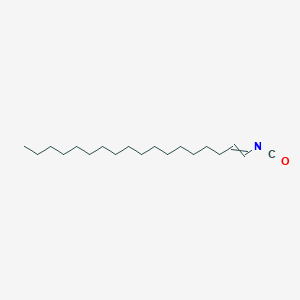
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

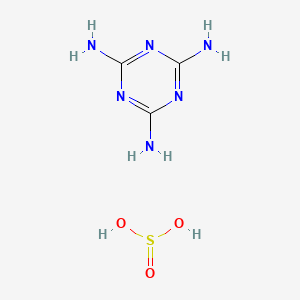
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
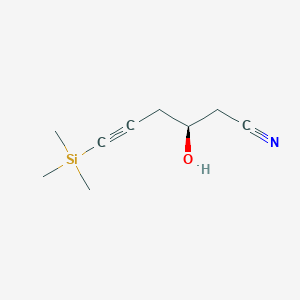
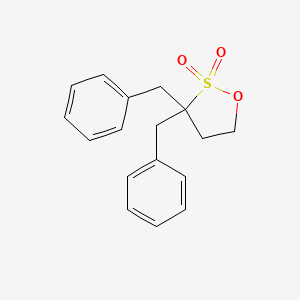

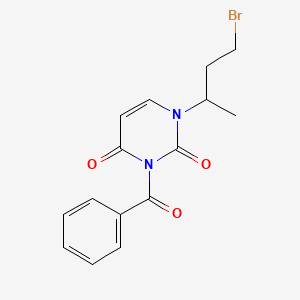
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
